4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
- A study designed thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors. These compounds showed promising activity and selectivity, particularly compounds with Ki values of 0.04 µM against hCA II, suggesting potential in developing selective antiglaucoma drugs (Abdel-Mohsen et al., 2020).
Anticancer Activity
- A synthesis of novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide, demonstrated in vitro anticancer activity against breast cancer cell line MCF7, with some compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).
Antimicrobial Activity
- The synthesis of novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamide, showed antimicrobial activity, with specific derivatives exhibiting significant inhibition against certain bacterial strains (Demircioğlu et al., 2018).
Phospholipase A2 Inhibitors
- A series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were evaluated as membrane-bound phospholipase A2 inhibitors. Compounds in this series inhibited arachidonic acid liberation from rabbit heart membrane fractions, suggesting potential therapeutic applications (Oinuma et al., 1991).
Inhibitors for Pneumocystis Carinii Dihydrofolate Reductase
- Triazenyl-substituted pyrimethamine derivatives, including 4-chloro-3-(3,3-dimethyltriazen-1-yl)phenyl]-6-ethylpyrimidine, were synthesized and showed potent and selective inhibition of Pneumocystis carinii dihydrofolate reductase, indicating potential in treating related infections (Stevens et al., 1997).
Luminescence and Antibacterial Properties
- Modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid was synthesized and used to construct d10 metal complexes. These complexes displayed photo-luminescence and antibacterial properties, with potential applications in materials science and microbiology (Feng et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .
Mode of Action
It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell division and growth .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of these changes could include alterations in cell growth and division .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on CDK2 and the cell cycle . This could result in changes in cell growth and division .
Propriétés
IUPAC Name |
4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNEZXMIULPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.